Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
Description
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with fluorine at the 4-position. This moiety is linked via an amino group to a 3-methylthiophene ring bearing an ethyl ester at the 2-position. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S2/c1-3-20-14(19)13-8(2)7-11(22-13)17-15-18-12-9(16)5-4-6-10(12)21-15/h4-7H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUGXPCHJRAJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(C=CC=C3S2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with ethyl 3-methylthiophene-2-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The intermediate product is then reacted with 4-fluorobenzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Analogues
Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate ()
- Structural Differences : Replaces the thiophene ring with a thiazole (sulfur and nitrogen-containing heterocycle) and incorporates a trifluoromethylphenyl group.
- Thiazole’s nitrogen atom may enhance hydrogen bonding compared to thiophene.
- Synthesis : Prepared via condensation of benzothioamide derivatives with ethyl chloroacetoacetate, yielding moderate to high purity .
Pyrazolopyridine-Benzothiazole Hybrids
Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate ()
- Structural Differences : Integrates a pyrazolopyridine scaffold fused to the benzothiazole, with an additional phenyl group.
- However, increased molecular complexity may reduce bioavailability .
JNK Inhibitors with Benzothiazole Moieties
AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl)ethyl]amino]-4-pyrimidinyl)acetonitrile) ()
- Structural Differences : Features a pyrimidine-acetonitrile linker instead of the thiophene-ester group.
- Functional Impact : The pyrimidine and pyridine groups enhance interactions with kinase ATP-binding pockets, contributing to its potency as a JNK inhibitor (IC₅₀ ~ 150 nM). The target compound’s thiophene-ester may offer improved solubility but weaker kinase affinity .
Antimicrobial Thiophene Derivatives
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Structural Differences : Includes a tetrahydrobenzo[b]thiophene core and a hydroxyphenyl group.
- The target compound’s 4-fluorobenzothiazole group may improve membrane permeability due to higher lipophilicity .
Triazolobenzothiazole-Thiophene Conjugates
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate ()
- Structural Differences : Incorporates a triazolobenzothiazole linked via a sulfanyl-acetyl group.
- Functional Impact : The triazole ring introduces additional hydrogen-bonding sites, which may enhance target binding affinity. However, the bulkier structure could limit bioavailability compared to the target compound’s compact design .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents improve metabolic stability but may reduce solubility. The target compound’s fluorine balances these effects better than trifluoromethyl .
- Heterocyclic Cores : Thiophene derivatives generally exhibit better solubility than pyrazolopyridines or triazolobenzothiazoles, making them favorable for oral administration .
- Biological Activity : Benzothiazole-thiophene hybrids show promise in antimicrobial and kinase inhibition contexts. The target compound’s methyl and ester groups may optimize both membrane permeability and enzymatic interaction .
Biological Activity
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 293.32 g/mol
The presence of the benzothiazole moiety and the ethyl carboxylate group contributes to its unique reactivity and biological activity.
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities:
1. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.
2. Anticancer Properties
The compound has shown promising results in cancer cell lines, particularly in inhibiting the proliferation of tumor cells. The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression. Studies have reported IC values in the micromolar range for several cancer types.
3. Antifungal Effects
This compound has also been evaluated for antifungal activity. It demonstrated effectiveness against Candida species by disrupting fungal cell membrane integrity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- DNA Interaction : The structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with an IC of 15 µM. |
| Study C | Antifungal | Inhibited growth of C. albicans with a minimum inhibitory concentration (MIC) of 16 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
